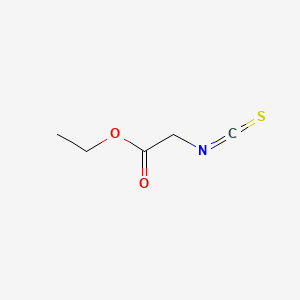

Ethyl isothiocyanatoacetate

货号 B1584062

分子量: 145.18 g/mol

InChI 键: IYPSSPPKMLXXRN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US04100346

Procedure details

Carbon disulfide (22.8 g., 0.3 mol.) in chloroform (40 ml.) was added over a period of one hour to a stirred suspension of glycine ethyl ester hydrochloride (41.7 g. 0.3 mol.) and triethylamine (60.7 g., 0.6 mol.) in methylene chloride (300 ml.) at -10° C. The reaction mixture was allowed to warm up to 10° C. and was stirred for 10 minutes at this temperature. The mixture was treated dropwise with ethyl chloroformate (32.6 g., 0.3 mol.) in chloroform (50 ml.) at 0°-5° C. over a period of 0.5 hour. The mixture was stirred for another 40 minutes at room temperature and triethylamine (30.4 g., 0.3 mol.) was added dropwise over a period of 15 minutes. The mixture was stirred for 1/4 hour at 0° C. and an additional 1/2 hour at room temperature and finally stored over night at 25° C. The mixture was washed with water (250 ml.), 2N hydrochloric acid (2 × 300 ml.), 5% sodium bicarbonate solution (4 × 300 ml.) and dried over anhydrous sodium sulfate. The solvent was evaporated at 40° C. (15 mm.) to yield 38.1 g. of crude isothiocyanate. Upon storage overnight, a red dye was produced. This may be eliminated by distillation of the isothiocyanate.*

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[S:3])=S.Cl.[CH2:5]([O:7][C:8](=[O:11])[CH2:9][NH2:10])[CH3:6].C(N(CC)CC)C.ClC(OCC)=O.[N-]=C=S>C(Cl)(Cl)Cl.C(Cl)Cl>[C:8]([CH2:9][N:10]=[C:1]=[S:3])([O:7][CH2:5][CH3:6])=[O:11] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

22.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

|

Name

|

|

|

Quantity

|

41.7 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C)OC(CN)=O

|

|

Name

|

|

|

Quantity

|

60.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

32.6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

30.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=C=S

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred for 10 minutes at this temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for another 40 minutes at room temperature

|

|

Duration

|

40 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 1/4 hour at 0° C. and an additional 1/2 hour at room temperature

|

|

Duration

|

0.5 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

finally stored over night at 25° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The mixture was washed with water (250 ml.), 2N hydrochloric acid (2 × 300 ml.), 5% sodium bicarbonate solution (4 × 300 ml.)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated at 40° C. (15 mm.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 38.1 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon storage overnight, a red dye was produced

|

|

Duration

|

8 (± 8) h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

This may be eliminated by distillation of the isothiocyanate

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |